molecular formula C5H9NO2 B072989 N-Methyldiacetamide CAS No. 1113-68-4

N-Methyldiacetamide

Cat. No. B072989
CAS RN: 1113-68-4
M. Wt: 115.13 g/mol
InChI Key: ZNQFZPCFVNOXJQ-UHFFFAOYSA-N
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Description

N-Methyldiacetamide (NMDA) is a derivative of diacetamide, a derivative of acetic acid. It is an organic compound that is used in a variety of scientific research applications, particularly in the field of biochemistry and physiology. NMDA is a versatile compound that can be used to create a wide range of biochemical and physiological effects, as well as being used in laboratory experiments.

Scientific Research Applications

1. Antidepressant Effects and Mechanisms

Research has illuminated the potential role of NMDA (N-Methyl-D-aspartate) receptor-modulating drugs, like ketamine, in treating depression. Studies show that ketamine, which shares a functional group with N-Methyldiacetamide, can significantly improve depressive symptoms within hours of administration, suggesting a new avenue for rapid-acting antidepressants. This finding has spurred further investigation into the mechanisms of action of NMDA receptor antagonists and their potential as antidepressants (Berman et al., 2000; Krystal et al., 2013).

2. Neuroprotective and Analgesic Applications

NMDA receptor antagonists have been shown to offer neuroprotection and analgesic effects, particularly in the context of chronic pain management. The modulation of NMDA receptor activity by compounds such as ketamine indicates a promising therapeutic pathway for conditions characterized by prolonged nociceptive behaviors and chronic pain symptoms (Fisher et al., 2000).

3. Cognitive Effects and Schizophrenia-like Symptoms

The administration of NMDA receptor antagonists, including ketamine, has provided valuable insights into the cognitive effects and potential schizophrenia-like symptoms induced by these compounds. This research has implications for understanding the pathophysiology of schizophrenia and related disorders, as well as for developing therapeutic interventions (Morgan et al., 2004).

4. Ion Interaction and Protein Binding

Studies involving N-methylacetamide, a compound related to this compound, have provided insights into the interactions between ions and proteins, shedding light on the specific ion effects on proteins. This research is crucial for understanding the molecular basis of protein function and the impact of ion-protein interactions on biological processes (Pluhařová et al., 2014).

5. Development of Novel Antidepressants

The rapid antidepressant effects of ketamine have sparked a vigorous investigation into glutamate-signalling modulators as potential therapeutic agents for depressive disorders. This line of research aims to develop novel antidepressants that can offer rapid and sustained relief from depressive symptoms, with a focus on safety, efficacy, and therapeutic mechanisms (Murrough et al., 2017).

Safety and Hazards

According to the safety data sheet, N-Methyldiacetamide should not be used for food, drug, pesticide, or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes . If ingested, clean the mouth with water and drink plenty of water afterwards .

properties

IUPAC Name

N-acetyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)6(3)5(2)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQFZPCFVNOXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061492
Record name Acetamide, N-acetyl-N-methyl-
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1113-68-4
Record name N-Methyldiacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-68-4
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Record name N-Methyldiacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-acetyl-N-methyl-
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Record name Acetamide, N-acetyl-N-methyl-
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Record name N-acetyl-N-methylacetamide
Source European Chemicals Agency (ECHA)
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Record name N-METHYLDIACETAMIDE
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Q & A

Q1: What is the structural characterization of N-Methyldiacetamide?

A1: this compound has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol. [, ] While the provided research doesn't delve into detailed spectroscopic data, it highlights the compound's structure, consisting of a central nitrogen atom bonded to a methyl group and two acetyl groups. [, ]

Q2: How stable is the this compound radical cation?

A2: Research using electron spin resonance (ESR) spectroscopy shows that the this compound radical cation, generated by exposing the parent compound to gamma radiation at 77 K, exhibits unexpected stability. [] Unlike similar ester cations that rearrange at low temperatures, the this compound cation remains stable up to approximately 160 K. [] This stability could be attributed to the electron spin density being primarily localized on the nitrogen atom. []

Q3: How does the structure of this compound affect its fragmentation upon electron impact?

A3: Mass spectrometry studies reveal that this compound undergoes fragmentation when subjected to electron impact. [] Instead of forming the expected π-cation, it likely fragments into dimethylamino radical (˙NMe2) and the relatively stable Me2NCO+ ion. [] This fragmentation pattern highlights the influence of the two acetyl groups on the molecule's stability under ionization conditions.

Q4: Can this compound be used as a reagent in organic synthesis?

A4: Yes, this compound can act as an acylating agent in organic synthesis. [] In the presence of sodium hydride, it can react with methyl ketones to form β-diketones. [] This reaction showcases this compound's ability to introduce acyl groups into other molecules, broadening its potential applications in synthetic chemistry.

Q5: Are there any available derivatives of this compound for specific analytical applications?

A5: The research demonstrates the successful synthesis of N-trifluoroacetyl trimethylsilyl ester derivatives of iminodicarboxylic acids, utilizing a mixture of α,α,α,α′,α′,α′-hexafluoro-N-methyldiacetamide and N,O-bis(trimethylsilyl)trifluoroacetamide. [] These derivatives prove valuable for gas chromatography–mass spectrometry analysis, offering insights into the fragmentation patterns of iminodicarboxylic acids. []

Q6: What research has been conducted on the hydrogen bonding capabilities of this compound?

A6: Studies using mid- and near-infrared spectroscopy have investigated the hydrogen bond interaction between this compound and phenols. [] While the specific findings aren't detailed in the provided abstract, this research direction emphasizes the importance of understanding the hydrogen bonding properties of this compound, especially in the context of its interactions with other molecules.

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